Tenovin-D3 was developed as a derivative of the tenovin series of compounds, which are recognized for their potential therapeutic applications in oncology. The compound is classified under small-molecule inhibitors targeting sirtuins, specifically designed to modulate their activity in cancer cells .
The synthesis of Tenovin-D3 involves several steps that include the modification of precursor compounds. The process typically employs organic synthesis techniques such as:
Tenovin-D3 possesses a unique molecular structure characterized by specific functional groups that confer its biological activity. The structural formula includes:
The conformation of Tenovin-D3 in solution has been studied using X-ray crystallography and NMR, revealing an intramolecular hydrogen bond that stabilizes its structure .
Tenovin-D3 primarily engages in biochemical reactions where it inhibits the activity of SirT2. The mechanism involves:
The mechanism through which Tenovin-D3 exerts its effects can be summarized as follows:
Relevant analyses indicate that Tenovin-D3 maintains its structural integrity during standard experimental procedures, which is crucial for its efficacy in biological assays .
Tenovin-D3 has garnered interest primarily for its potential applications in cancer therapy due to its ability to modulate key regulatory pathways involved in tumor growth and survival. Specific applications include:
Tenovin-D3 is a small-molecule inhibitor that preferentially targets sirtuin SirT2, a class III histone deacetylase (HDAC). Unlike pan-sirtuin inhibitors, it induces p21 (CDKN1A) expression via p53-independent mechanisms, positioning it as a unique tool for probing SirT2-specific pathways in oncology. Its development addresses the need for isoform-selective sirtuin modulators to minimize off-target effects and clarify SirT2's biological roles [1] [2].
Sirtuin inhibitors emerged from efforts to target NAD+-dependent deacetylases regulating cancer-relevant processes like apoptosis and DNA repair. Early inhibitors (e.g., sirtinol and splitomicin) showed limited isoform selectivity, complicating mechanistic studies. Cambinol, discovered in 2001, inhibited SirT1/2 but exhibited low potency (IC~50~ > 50 μM). The tenovin series, developed through high-throughput screens for p53 activators, marked a significant advance. Tenovin-1 (2008) was the first to impair tumor growth in vivo but suffered from poor aqueous solubility. Tenovin-6 improved bioavailability via a solubilizing aliphatic amine chain but inhibited both SirT1 and SirT2, as well as non-sirtuin targets like dihydroorotate dehydrogenase (DHODH) [3] [4] [8].
Table 1: Evolution of Key Sirtuin Inhibitors [4] [8]
Compound | Discovery Year | Key Targets | Limitations |
---|---|---|---|
Sirtinol | 2001 | SirT1/2 | Low selectivity |
Cambinol | 2001 | SirT1/2 | Low potency (IC~50~ >50 μM) |
Tenovin-1 | 2008 | SirT1/2 | Poor solubility |
Tenovin-6 | 2010 | SirT1/2, DHODH | Polypharmacology |
Tenovin-D3 | 2013 | SirT2-preferential | Minimal SirT1/DHODH inhibition |
The tenovin scaffold comprises a thiourea core linked to hydrophobic aromatic groups. Tenovin-D3 optimizes this structure through:
Structure-activity relationship (SAR) studies demonstrate that Tenovin-D3’s SirT2 selectivity arises from steric constraints that disfavor SirT1 binding. It inhibits SirT2 with IC~50~ values in the low micromolar range, while showing >10-fold weaker activity against SirT1 [1] [2].
Table 2: Structural Features and Selectivity of Tenovin Analogues [1] [2] [4]
Compound | R Group | SirT1 IC~50~ | SirT2 IC~50~ | DHODH Inhibition |
---|---|---|---|---|
Tenovin-1 | H | Moderate | Moderate | Yes |
Tenovin-6 | (CH~2~)~4~NMe~2~ | Strong | Strong | Yes |
Tenovin-39 | NMe~2~ | Strong | Strong | Weak |
Tenovin-D3 | Dimethyl-substituted thiourea | Weak | Strong | No |
SirT2 overexpression is oncogenic in multiple cancers via distinct mechanisms:
Tenovin-D3’s SirT2 selectivity is advantageous over pan-inhibitors:
Table 3: Oncogenic Functions of SirT2 and Tenovin-D3’s Impact [1] [5] [6]
SirT2 Function | Cancer Link | Tenovin-D3 Effect |
---|---|---|
Slug deacetylation/stabilization | BLBC metastasis | Induces Slug degradation |
Histone H4K16 deacetylation | Mitotic defects | Increases p21 expression |
Metabolic enzyme regulation | ROS adaptation | Disrupts cancer metabolism |
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